molecular formula C17H17N3 B6163312 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1048972-72-0

2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B6163312
CAS No.: 1048972-72-0
M. Wt: 263.3
InChI Key:
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Description

2-(3,5-Diphenyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used.

  • Introduction of the Diphenyl Group: The diphenyl group can be introduced through a subsequent reaction involving phenyl halides and a suitable catalyst, such as palladium or nickel, in a cross-coupling reaction like the Suzuki or Stille coupling.

  • Amination: The final step involves the introduction of the amine group at the appropriate position on the pyrazole ring. This can be achieved through reductive amination or direct amination reactions using ammonia or primary amines under specific conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Diphenyl-1H-pyrazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the pyrazole ring or the amine group can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

2-(3,5-Diphenyl-1H-pyrazol-4-yl)ethan-1-amine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3,5-diphenyl-1H-pyrazol-4-yl)ethan-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

2-(3,5-Diphenyl-1H-pyrazol-4-yl)ethan-1-amine is similar to other pyrazole derivatives, such as 1,3-diphenyl-1H-pyrazol-4-ylmethane and 1,3-diphenyl-1H-pyrazol-4-ylmethanol. its unique structural features, such as the presence of the amine group, contribute to its distinct chemical properties and potential applications. These differences can influence its reactivity, biological activity, and suitability for various industrial processes.

Properties

CAS No.

1048972-72-0

Molecular Formula

C17H17N3

Molecular Weight

263.3

Purity

95

Origin of Product

United States

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